2-Nitrofluorene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.02e-06 M

INSOL IN WATER

SOL IN ACETONE, BENZENE

Water solubility of 1.73 mg/l at 25 °C (est)

Synonyms

Canonical SMILES

Carcinogenesis and Mutagenesis Studies

2-Nitrofluorene is a well-established carcinogen, meaning it has the potential to cause cancer. Research has focused on its ability to induce tumors in various animal models, including rats and mice []. Studies have shown that 2-Nitrofluorene can cause tumors in the forestomach, liver, and kidneys []. Furthermore, it is considered a mutagen, meaning it can damage DNA and lead to mutations in genes []. This mutagenic activity is believed to be a key factor in its carcinogenic properties [].

Understanding Environmental Pollutants

Due to its presence in diesel engine exhaust, 2-Nitrofluorene serves as a marker for environmental pollution caused by these engines []. Research on 2-Nitrofluorene helps scientists understand the composition of air pollution and its potential health risks []. Additionally, studies on its environmental fate and degradation can inform strategies for mitigating environmental contamination caused by diesel emissions.

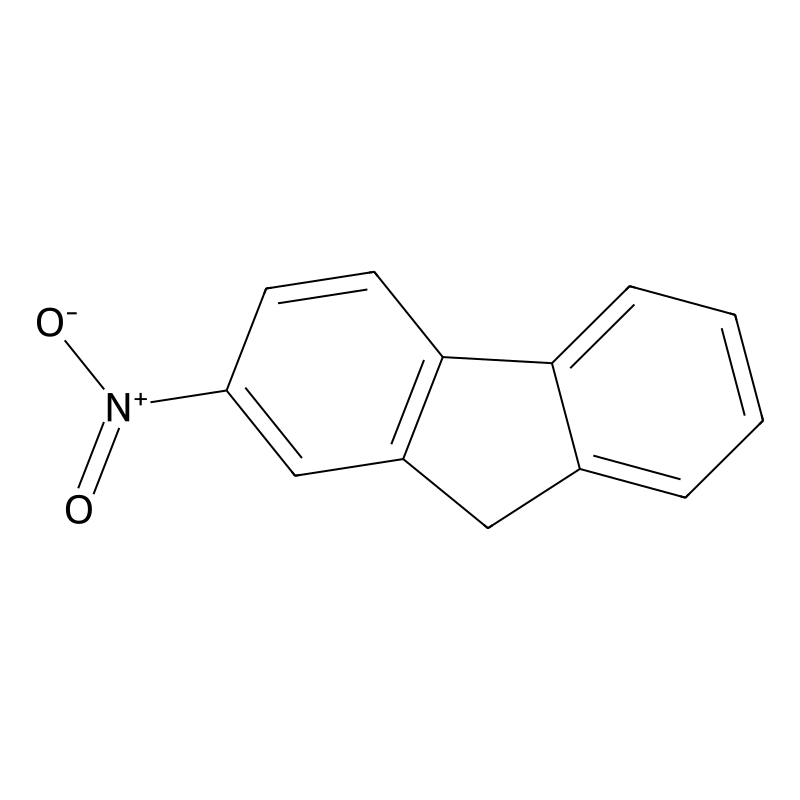

2-Nitrofluorene is a nitrated polycyclic aromatic hydrocarbon derived from fluorene, characterized by the presence of a nitro group at the second position of the fluorene structure. Its molecular formula is with a molecular weight of approximately 211.23 g/mol. This compound appears as a cream-colored solid and is sparingly soluble in water, with a melting point of 156°C .

2-Nitrofluorene is recognized for its potential carcinogenic properties, classified as an IARC Group 2B carcinogen, indicating that it is possibly carcinogenic to humans . It is also known to be a by-product of combustion processes and can be formed through various

- Metabolic Activation: Enzymes in the body can convert 2-Nitrofluorene into reactive intermediates that can damage DNA, potentially leading to cancer.

- Formation of DNA Adducts: These reactive intermediates can bind to DNA, forming adducts that disrupt normal cellular processes and promote tumor formation.

The reactivity of 2-nitrofluorene includes:

- Reduction Reactions: Under anaerobic conditions, it can be reduced to N-hydroxy-2-aminofluorene and 2-aminofluorene by liver microsomes from rats and rabbits .

- Oxidation Reactions: As an aromatic nitro compound, it can act as a slight to strong oxidizing agent, particularly when mixed with reducing agents like hydrides and sulfides. This can lead to vigorous reactions or even detonation under specific conditions .

- Metabolic Reactions: In biological systems, 2-nitrofluorene undergoes metabolic transformations that yield various hydroxylated metabolites, some of which are known to be mutagenic or carcinogenic .

2-Nitrofluorene exhibits significant biological activity, primarily as a mutagen and potential carcinogen. Studies have shown that it can form DNA adducts, which are critical in understanding its mechanism of action in carcinogenesis. Its metabolites, such as N-hydroxy-2-acetylaminofluorene, have been linked to carcinogenicity in various experimental models .

In vivo studies indicate that after administration, it is rapidly excreted in urine and feces, with significant metabolic activity observed in the liver . The compound's interaction with cellular components has raised concerns regarding its health implications, particularly in occupational settings where exposure may occur.

Several methods for synthesizing 2-nitrofluorene have been documented:

- Nitration of Fluorene: This method typically involves treating fluorene with nitric acid or nitrous vapors in the presence of solvents like benzene or acetic acid. The nitration process can yield 2-nitrofluorene alongside other products depending on reaction conditions .

- Oxidative Nitration: In this approach, oxidation processes are used where nitration occurs simultaneously during the production of fluorene derivatives. This method has been refined over time to enhance yield and selectivity for 2-nitrofluorene .

- Recrystallization Techniques: For purification, recrystallization from solvents such as acetic acid or acetone is common to obtain high-purity samples of 2-nitrofluorene .

The applications of 2-nitrofluorene are primarily found in research contexts:

- Chemical Research: It serves as a model compound for studying the reactivity and metabolism of nitroaromatic compounds.

- Toxicology Studies: Due to its mutagenic properties, it is frequently used in toxicological studies aimed at understanding the mechanisms of carcinogenesis.

- Analytical Chemistry: It can be utilized as a standard reference material in analytical methods for detecting nitro compounds in environmental samples.

Interaction studies have highlighted the compound's capacity to form covalent bonds with macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mutagenic effects:

- DNA Binding: Research indicates that 2-nitrofluorene forms DNA adducts that may lead to mutations during DNA replication .

- Protein Interaction: Studies have shown that it can bind to hemoglobin and other proteins, which may serve as biomarkers for exposure assessment in humans .

When comparing 2-nitrofluorene with other similar compounds, several notable analogs arise:

| Compound Name | Structure Type | Carcinogenicity | Unique Features |

|---|---|---|---|

| 2-Aminofluorene | Amino-substituted fluorene | Yes | Directly involved in DNA binding |

| Fluorene | Parent compound | No | Baseline structure for comparison |

| 1-Nitropyrene | Nitro-substituted pyrene | Yes | Higher mutagenicity |

| 9-Nitroanthracene | Nitro-substituted anthracene | Yes | Greater stability |

Uniqueness of 2-Nitrofluorene:

- The unique positioning of the nitro group at the second position distinguishes it from other compounds like 1-nitropyrene and allows for specific metabolic pathways leading to distinct biological effects.

- Its role as both a by-product of combustion and an intermediate in synthetic chemistry adds complexity to its study compared to simpler aromatic compounds.

2-Nitrofluorene exhibits a planar molecular geometry consisting of a tricyclic fluorene backbone with a nitro group substituted at the 2-position [1]. The molecular framework maintains planarity during excited-state relaxation processes, as demonstrated by computational studies employing density functional theory calculations [1]. The compound adopts the molecular formula C₁₃H₉NO₂ with a molecular weight of 211.22 g/mol [2] [3].

The electronic configuration of 2-nitrofluorene is characterized by extensive π-conjugation throughout the aromatic system. Molecular orbital calculations reveal that the nitro group significantly influences the electronic structure through its strong electron-withdrawing properties [1]. The HOMO-LUMO energy gap and electronic transitions are modified by the presence of the nitro substituent, which affects the overall electronic density distribution within the molecule [4].

Quantum chemical studies indicate that the nitro group maintains a specific orientation relative to the fluorene backbone, with torsional angles influencing the degree of π-conjugation between the nitro group and the aromatic system [1]. The nitrogen-oxygen bond lengths in the nitro group typically measure approximately 1.223 Å for nitroaromatic compounds, while the carbon-nitrogen bond connecting the nitro group to the aromatic ring exhibits a length of approximately 1.486 Å [5] [6].

Crystallographic Data and Solid-State Arrangement

2-Nitrofluorene crystallizes in a solid-state structure characterized by intermolecular interactions that influence its packing arrangement. The compound exhibits a crystalline form with needle-like morphology when recrystallized from 50% acetic acid or acetone solutions [7]. The solid-state structure demonstrates typical characteristics of nitroaromatic compounds with planar molecular arrangements facilitating efficient crystal packing.

The crystal structure analysis reveals that 2-nitrofluorene molecules adopt specific orientations within the crystal lattice to optimize intermolecular interactions. These interactions include π-π stacking between fluorene units and dipole-dipole interactions involving the nitro groups [4]. The packing arrangement is influenced by the electronic properties of the nitro substituent, which creates electrostatic interactions that contribute to crystal stability.

Based on typical nitroaromatic compound crystallographic parameters, the unit cell dimensions and space group assignments reflect the molecular symmetry and intermolecular interaction patterns. The solid-state arrangement demonstrates the balance between steric considerations and attractive intermolecular forces that govern the crystal packing of substituted fluorene derivatives [8] [9].

Thermochemical Properties (Melting Point, Vapor Pressure)

The thermochemical properties of 2-nitrofluorene reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point ranging from 155-158°C, as consistently reported across multiple sources [10] [11] [12] [2] [13] [3]. This relatively high melting point indicates strong intermolecular forces within the crystalline solid, consistent with the planar aromatic structure and polar nitro group interactions.

Vapor pressure measurements for 2-nitrofluorene indicate extremely low volatility, with estimated values of approximately 9.54 × 10⁻⁶ mmHg at standard conditions [14]. This low vapor pressure reflects the strong intermolecular forces present in the solid state and the relatively high molecular weight of the compound.

The enthalpy of fusion for 2-nitrofluorene is calculated to be 28.97 kJ/mol, while the enthalpy of vaporization is estimated at 67.54 kJ/mol [15] [16]. These thermodynamic parameters indicate significant energy requirements for phase transitions, consistent with the strong intermolecular interactions present in the crystalline state. The heat capacity of the gaseous form ranges from 396.59 to 457.69 J/mol·K over the temperature range of 719.85-990.35 K [15] [16].

Critical properties include a critical temperature of 990.35 K and critical pressure of 3364.54 kPa, both calculated using group contribution methods [15] [16]. The Gibbs free energy of formation is estimated at 382.72 kJ/mol, while the enthalpy of formation reaches 221.70 kJ/mol for the gaseous state [15] [16].

Solubility Profiles in Organic Solvents and Aqueous Systems

2-Nitrofluorene demonstrates distinct solubility characteristics that reflect its molecular structure and polarity. The compound is completely insoluble in water, with solubility values less than 1 mg/mL at 70°F (21°C) [10] [17] [2] [18] [14]. This aqueous insolubility results from the hydrophobic nature of the fluorene backbone and the inability of water molecules to effectively solvate the predominantly aromatic structure.

In contrast, 2-nitrofluorene exhibits good solubility in various organic solvents. The compound is readily soluble in benzene, reflecting favorable interactions between the aromatic solvent and the fluorene π-system [10] [11] [2] [18] [19]. Similarly, acetone provides excellent solubility for 2-nitrofluorene due to the polar aprotic nature of the solvent, which can effectively interact with the nitro group while accommodating the aromatic portions of the molecule [10] [11] [2] [18] [19].

Acetic acid also serves as an effective solvent for 2-nitrofluorene, particularly in recrystallization procedures [10] [11] [18] [7]. The ability of acetic acid to dissolve the compound likely results from hydrogen bonding interactions with the nitro group and favorable solvation of the aromatic system.

The partition coefficient (log P) for 2-nitrofluorene in octanol-water systems is calculated to be 3.166, indicating strong preference for the organic phase over the aqueous phase [15] [16]. This value confirms the lipophilic character of the compound and its tendency to accumulate in organic environments rather than aqueous systems.

Physical Description

Color/Form

XLogP3

LogP

log Kow= 3.97 (est)

Melting Point

157.0 °C

158 °C

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Analytic Laboratory Methods

Interactions

Dates

An Adaption of Human-Induced Hepatocytes to In Vitro Genetic Toxicity Tests

Weiying Liu, Jing Xi, Yiyi Cao, Xinyue You, Ruixue Chen, Xinyu Zhang, Li Han, Guoyu Pan, Yang LuanPMID: 30590776 DOI: 10.1093/mutage/gey041

Abstract

Metabolic activation is essential in standard in vitro genotoxicity test systems. At present, there is a lack of suitable cell models that can express the major characteristics of liver function for predicting substance toxicity in humans. Human-induced hepatocytes (hiHeps), which have been generated from fibroblasts by lentiviral expression of liver transcription factors, can express hepatic gene programs and can be expanded in vitro and display functional characteristics of mature hepatocytes, including cytochrome P450 enzyme activity and biliary drug clearance. Our purpose was to investigate whether hiHeps could be used as a more suitable model for genotoxicity evaluation of chemicals. Therefore, a direct mutagen, methylmethanesulfonate (MMS), and five promutagens [2-nitrofluorene (2-NF), benzo[a]pyrene (B[a]P), aflatoxin B1, cyclophosphamide and N-nitrosodiethylamine] were tested by the cytokinesis-block micronucleus test and the comet assay. Results from genotoxicity tests showed that the micronucleus frequencies were significantly increased by all of the six clastogens tested. Moreover, MMS, 2-NF and B[a]P induced significant increases in the % Tail DNA in the comet assay. In conclusion, our findings from the preliminary study demonstrated that hiHeps could detect the genotoxicity of indirect carcinogens, suggesting their potential to be applied as an effective tool for in vitro genotoxicity assessments.Simultaneous determination of eighteen nitro-polyaromatic hydrocarbons in PM

Yanhao Zhang, Ruijin Li, Jing Fang, Chen Wang, Zongwei CaiPMID: 29421744 DOI: 10.1016/j.chemosphere.2018.01.131

Abstract

A new atmospheric pressure gas chromatography-tandem mass spectrometry (APGC-MS/MS) was developed to simultaneously separate, identify and quantify 18 nitro-polyaromatic hydrocarbons (NPAHs) in air fine particulate matter (PM). Compared with traditional negative chemical ionization (NCI) or electron impact ionization (EI)-MS/MS methods, APGC-MS/MS equipped with an atmospheric pressure chemical ionization (APCI) source provided better sensitivity and selectivity for NPAHs analysis in PM

.18 NPAHs were completely separated, and satisfactory linear response (R

> 0.99), low instrumental detection limits (0.20-2.18 pg mL

) and method detection limits (0.001-0.015 pg m

) were achieved. Due to the reliable performance of the instrument, only minimal sample pretreatment is needed. It ensured the satisfactory method recovery (70%-120%) and qualified repeatability (RSD: 1.1%-17.2%), which met the requirement of trace analysis of NAPHs in the real environmental PM

. Using the developed method, the actual PM

samples collected from Taiyuan, China in both summer and winter were analyzed, and 17 NPAHs but 2-nitrofluorene were detected and quantified. According to the obtained NAPH concentration results, the generation mechanism of NPAHs in PM

and the effects on NPAHs formation caused by some ambient air pollutants were preliminarily discussed: secondary photochemical reaction might be the dominant source of NPAHs in PM

collected from Taiyuan in both summer and winter; ambient air pollutants (NO

, SO

, CO) had more contribution on the NPAHs secondary formation of PM

in winter.

The influence of push-pull states on the ultrafast intersystem crossing in nitroaromatics

Rafael López-Arteaga, Anne B Stephansen, Cesar A Guarin, Theis I Sølling, Jorge PeonPMID: 23906388 DOI: 10.1021/jp403602v

Abstract

The photochemistry of nitro-substituted polyaromatic compounds is generally determined by the rapid decay of its S1 state and the rapid population of its triplet manifold. Previous studies have shown that such an efficient channel is due to a strong coupling of the fluorescent state with specific upper receiver states in the triplet manifold. Here we examine variations in this mechanism through the comparison of the photophysics of 2-nitrofluorene with that of 2-diethylamino-7-nitrofluorene. The only difference between these two molecules is the presence of a diethylamino group in a push-pull configuration for the latter compound. The femtosecond-resolved experiments presented herein indicate that 2-nitrofluorene shows ultrafast intersystem crossing which depopulates the S1 emissive state within less than a picosecond. On the other hand, the amino substituted nitrofluorene shows a marked shift in its S1 energy redounding in the loss of coupling with the receiver triplet state, and therefore a much longer lifetime of 100 ps in cyclohexane. In polar solvents, the diethylamino substituted compound actually shows double peaked fluorescence due to the formation of charge transfer states. Evaluation of the Stokes shifts in different solvents indicates that both bands correspond to intramolecular charge transfer states in equilibrium which are formed in an ultrafast time scale from the original locally excited (LE) state. The present study addresses the interplay between electron-donating and nitro substituents, showing that the addition of the electron-donating amino group is able to change the coupling with the triplet states due to a stabilization of the first excited singlet state and the rapid formation of charge transfer states in polar solvents. We include calculations at the TD-DFT level of theory with the PBE0 and B3LYP functionals which nicely predict the observed difference between the two compounds, showing how the specific S(π-π*)-T(n-π*) coupling normally prevalent in nitroaromatics is lost in the push-pull compound.Development of a QuEChERS-Based Method for Determination of Carcinogenic 2-Nitrofluorene and 1-Nitropyrene in Rice Grains and Vegetables: A Comparative Study with Benzo[a]pyrene

Kailin Deng, Wan ChanPMID: 28215082 DOI: 10.1021/acs.jafc.7b00051

Abstract

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are ubiquitous environmental pollutants attracting increasing attention because of their potent mutagenicity to humans. Previous studies of nitro-PAHs focused on investigating their formation mechanisms and detecting them in atmospheric environment; however, few studies have reported their occurrence in food samples, and regulations on nitro-PAHs are still lacking. We report in this study the development and application of a quick, easy, cheap, effective, rugged, and safe (QuEChERS) method for determination of nitro-PAHs in rice and vegetable samples. Analysis of the collected samples by the validated method revealed 1-nitropyrene and 2-nitrofluorene were widespread food contaminants. A comparative study with benzo[a]pyrene, the commonly used marker for PAH exposure, showed that carcinogenic nitro-PAHs existed in rice and vegetables at similar concentrations. Dietary exposure risk, which was estimated based on the surveillance data, suggested 3.28-5.03 ng/kg/day of nitro-PAHs exposure for Hong Kong citizens from rice grains and vegetables.Emission Characteristics of Polycyclic Aromatic Hydrocarbons and Nitro-Polycyclic Aromatic Hydrocarbons from Open Burning of Rice Straw in the North of Vietnam

Chau-Thuy Pham, Yaowatat Boongla, Trung-Dung Nghiem, Huu-Tuyen Le, Ning Tang, Akira Toriba, Kazuichi HayakawaPMID: 31269756 DOI: 10.3390/ijerph16132343

Abstract

This research investigated the distribution and contribution of polycyclic aromatic hydrocarbons (PAHs) and nitro-polycyclic aromatic hydrocarbons (NPAHs) bound to particulate matter (PM) emitted from open burning of rice straw (RS) into the atmosphere in the north of Vietnam. The experiments were conducted to collect PMand total suspended particulates (TSP) prior to and during burning in the period of 2016-2018 in suburban areas of Hanoi. Nine PAHs and 18 NPAHs were determined using the HPLC-FL system. The results showed that the proportion of RS burning seasonally affects the variation of PAHs emission in atmospheric environment. The levels of nine PAHs from RS burning were 254.4 ± 87.8 µg g

for PM

and 209.7 ± 89.5 µg g

for TSP. We observed the fact that, although fluoranthene (Flu) was the most abundant PAH among detected PAHs both in PM

and TSP, the enrichment of Flu in TSP from burning smoke was higher than that in PM

while the contribution of benzo[

]pyrene (B

P) and indeno[

]pyrene (IDP) in PM

from burning smoke were much higher than those in TSP. This research found that 1-nitropyrene (1-NP) and 6-nitrochrysene (6-NC) emit from RS burning with the same range with those from wood burning. The 2-nitrofluorene (2-NF) and 2-nitropyrene (2-NP) released from RS burning as the secondary NPAHs. This research provides a comprehensive contribution characterization of PAHs and NPAHs in PM with different size emitted from traditional local rice straw burning in the north of Vietnam. The results help to clarify the environmental behavior of toxic organic compounds from RS burning in Southeast Asia.

Interindividual variation in response to xenobiotic exposure established in precision-cut human liver slices

Marlon J A Jetten, Sandra M Claessen, Cornelis H C Dejong, Agustin Lahoz, José V Castell, Joost H M van Delft, Jos C S KleinjansPMID: 24949552 DOI: 10.1016/j.tox.2014.06.007

Abstract

Large differences in toxicity responses occur within the human population. In this study we evaluate whether interindividual variation in baseline enzyme activity (EA)/gene expression (GE) levels in liver predispose for the variation in toxicity responses by assessing dose-response relationships for several prototypical hepatotoxicants. Baseline levels of cytochrome-P450 (CYP) GE/EA were measured in precision-cut human liver slices. Slices (n=4-5/compound) were exposed to a dose-range of acetaminophen, aflatoxin B1, benzo(α) pyrene or 2-nitrofluorene. Interindividual variation in induced genotoxicity (COMET-assay and CDKN1A/p21 GE) and cytotoxicity (lactate dehydrogenase-leakage), combined with NQO1- and GSTM1-induced GE-responses for oxidative stress and GE-responses of several CYPs was evaluated. The benchmark dose-approach was applied as a tool to model exposure responses on an individual level. Variation in baseline CYP levels, both GE and EA, can explain variation in compound exposure-responses on an individual level. Network analyses enable the definition of key parameters influencing interindividual variation after compound exposure. For 2-nitrofluorene, this analysis suggests involvement of CYP1B1 in the metabolism of this compound, which represents a novel finding. In this study, GSTM1 which is known to be highly polymorphic within the human population, but so far could not be linked to toxicity in acetaminophen-poisoned patients, is suggested to cause interindividual variability in acetaminophen-metabolism, dependent on the individual's gene expression-responses of CYP-enzymes. This study demonstrates that using interindividual variation within network modelling provides a source for the definition of essential and even new parameters involved in compound-related metabolism. This information might enable ways to make more quantitative estimates of human risks.Study of nitro-polycyclic aromatic hydrocarbons in particulate matter in Dongguan

Shan-Hong Lan, Hui-Xia Lan, Dan Yang, Xiu-Wen WuPMID: 24578256 DOI: 10.1007/s11356-014-2644-y

Abstract

Total suspended and size-segregated atmospheric particles were collected in four seasons at three representative points in different functional areas of Dongguan City. The detailed size distributions of six nitro-PAHs [2-nitrofluorene (2-NF), 9-nitroanthracene, 2-nitrofluoranthene (2-NFL), 3-nitrofluoranthene, 1-nitropyrene, and 2-nitropyrene (2-NP)] were determined by high-performance liquid chromatography (HPLC) with UV detection using a binary elution gradient (methanol and water). We used a toxicity assessment based on potency equivalency factors (PEFs) to estimate the inhalation risk of the particulate matter. The results showed that, aside from 2-NF and 2-NFL, the content of the other four nitro-PAHs in the microparticles (<0.4 μm) were more than 20%, a percentage significantly higher than other fractions of particulate matter. The seasonal distribution of nitro-PAHs shows that their concentrations were higher in the winter, while the PAH concentrations were higher in the summer. The study found that secondary formation (2-NFL and 2-NP) had a positive correlation with NO x and NO2, but a negative correlation with O3. The benzo[a]pyrene equivalent (BaPeq) toxicity of particulate matter in Dongguan City ranged from 0.04 to 2.63 ng m(-3), and the carcinogenic index ranged from 0.04 × 10(-6) to 2.39 × 10(-6). These values do not represent a serious threat to human health.The mutagenic assessment of an electronic-cigarette and reference cigarette smoke using the Ames assay in strains TA98 and TA100

D Thorne, I Crooks, M Hollings, A Seymour, C Meredith, M GacaPMID: 27908385 DOI: 10.1016/j.mrgentox.2016.10.005

Abstract

Salmonella typhimurium strains TA98 and TA100 were used to assess the mutagenic potential of the aerosol from a commercially available, rechargeable, closed system electronic-cigarette. Results obtained were compared to those for the mainstream smoke from a Kentucky reference (3R4F) cigarette. Two different test matrices were assessed. Aerosol generated from the e-cigarette was trapped on a Cambridge filter pad, eluted in DMSO and compared to cigarette smoke total particulate matter (TPM), which was generated in the same manner for mutagenicity assessment in the Salmonella assay. Fresh e-cigarette and cigarette smoke aerosols were generated on the VitrocellVC 10 smoking robot and compared using a modified scaled-down 35mm air agar interface (AAI) methodology. E-cigarette aerosol collected matter (ACM) was found to be non-mutagenic in the 85mm plate incorporation Ames assay in strains TA98 and TA100 conducted in accordance with OECD 471, when tested up to 2400μg/plate. Freshly generated e-cigarette aerosol was also found to be negative in both strains after an AAI aerosol exposure, when tested up to a 1L/min dilution for up to 3h. Positive control responses were observed in both strains, using benzo[a]pyrene, 2-nitrofluorene, sodium azide and 2-aminoanthracene in TA98 and TA100 in the presence and absence of metabolic activation respectively. In contrast, cigarette smoke TPM and aerosol from 3R4F reference cigarettes were found to be mutagenic in both tester strains, under comparable test conditions to that of e-cigarette exposure. Limited information exists on the mutagenic activity of captured e-cigarette particulates and whole aerosol AAI approaches. With the lower toxicant burden of e-cigarette aerosols compared to cigarette smoke, it is clear that a more comprehensive Ames package of data should be generated when assessing e-cigarettes, consisting of the standard OECD-five, TA98, TA100, TA1535, TA1537 (or TA97) and E. coli (or TA102). In addition, TA104 which is more sensitive to the carbonyl based compounds found in e-cigarette aerosols under dry-wicking conditions may also prove a useful addition in a testing battery. Regulatory standard product testing approaches as used in this study will become important when determining whether e-cigarette aerosols are in fact less biologically active than cigarette smoke, as this study suggests. Future studies should be supported by in vitro dosimetry approaches to draw more accurate comparisons between cigarette smoke, e-cigarette aerosol exposure and human use.